molecular weight and formula of Biotin-PEG7-Azide
molecular weight and formula of Biotin-PEG7-Azide
An In-depth Technical Guide to Biotin-PEG7-Azide: Properties, Applications, and Protocols
Abstract
Biotin-PEG7-Azide is a heterobifunctional linker that has become an indispensable tool in modern biochemistry, drug development, and diagnostics. It ingeniously combines three critical chemical moieties: a high-affinity biotin group for selective binding to streptavidin and avidin proteins; a hydrophilic seven-unit polyethylene glycol (PEG) spacer that enhances aqueous solubility and provides spatial separation; and a terminal azide group that serves as a reactive handle for "click chemistry." This guide provides a comprehensive technical overview of Biotin-PEG7-Azide, detailing its physicochemical properties, mechanisms of action, and key applications. By synthesizing field-proven insights with established scientific principles, this document serves as a resource for researchers and developers, offering detailed experimental protocols and explaining the causality behind critical methodological choices to ensure robust and reproducible results.
Introduction: The Architecture of a Versatile Linker
The power of Biotin-PEG7-Azide lies in its modular design, which addresses several fundamental challenges in bioconjugation. Historically, the low aqueous solubility of biotin and the lack of specific, high-yield conjugation chemistries limited the scope and efficiency of labeling experiments. Biotin-PEG7-Azide overcomes these hurdles through its unique trifunctional structure.
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The Biotin Moiety: This vitamin (B7) exhibits one of the strongest known non-covalent interactions in nature with the protein streptavidin (and avidin), with a dissociation constant (Kd) in the femtomolar range. This near-irreversible binding forms the basis of countless detection and purification systems.
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The PEG7 Spacer: The seven-unit discrete polyethylene glycol (dPEG®) linker is not merely a spacer; it is a critical functional component. This hydrophilic chain imparts significant water solubility to the entire molecule, preventing the aggregation and precipitation often seen with biotinylated biomolecules.[1][2] Furthermore, as a single, defined molecular weight spacer (30.7 Å), it ensures batch-to-batch consistency and predictable spatial positioning between the biotin and the target molecule, which is crucial for minimizing steric hindrance and maintaining biological activity.[3][4]
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The Azide Group: This terminal functional group is the gateway to click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide can react with alkyne-containing molecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition, enabling the precise and stable covalent labeling of target biomolecules.[2][5]
Caption: Modular components of the Biotin-PEG7-Azide linker.
Physicochemical Properties
The precise and consistent chemical nature of Biotin-PEG7-Azide is fundamental to its reliability in experimental settings. Unlike traditional polymer PEGs, which are a mixture of different chain lengths, the use of a discrete PEG (dPEG®) means that every molecule has the exact same composition. This eliminates analytical variability and simplifies the characterization of the final conjugate.[2][4][6]
| Property | Value | Source(s) |
| Chemical Formula | C₂₆H₄₈N₆O₉S | [3][4][7][8] |
| Molecular Weight | 620.76 g/mol (typical) | [3][5][8] |
| 620.8 g/mol | [7] | |
| 620.32 g/mol | [4] | |
| CAS Number | 1334172-75-6 | [3][4][7][8] |
| Purity | >90% to >98% | [3][4][7][8] |
| Appearance | Solid or viscous liquid | [3] |
| Spacer Length | 27 atoms, 30.7 Å | [2][4] |
| Solubility | Good solubility in aqueous solutions and organic solvents like DMSO, DMAC, and Methylene Chloride. | [1][2][4] |
| Storage Conditions | -20°C, protect from moisture. | [3][4][7] |
Causality Behind Properties:
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High Purity: A high purity level (>95%) is essential to prevent side reactions and ensure that the observed biological effect is solely due to the intended conjugate.
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Solubility: The hydrophilic PEG7 linker is the primary driver of aqueous solubility. This is a critical design choice, as it allows for bioconjugation reactions to be performed in physiological buffers, minimizing the use of organic co-solvents that could denature sensitive proteins or other biomolecules.[1]
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Storage: The reagent is stored at -20°C under an inert atmosphere because PEG compounds can be hygroscopic, and the azide group can be sensitive to degradation over time, especially in the presence of reducing agents.[2] Letting the vial come to room temperature before opening prevents condensation of atmospheric moisture inside the container.[2]
Mechanism of Action & Key Applications
The utility of Biotin-PEG7-Azide stems from two distinct, orthogonal chemical functionalities: the biotin-streptavidin interaction and the azide-alkyne cycloaddition.
The Biotin-Streptavidin Interaction
This interaction is the cornerstone of many affinity-based applications. Once a target molecule is labeled with Biotin-PEG7-Azide, it can be detected, captured, or immobilized using streptavidin-coated surfaces, beads, or enzymes. The strength and specificity of this bond allow for the efficient pull-down of target proteins from complex cellular lysates or the immobilization of biomolecules for surface plasmon resonance (SPR) or ELISA-based assays.[2][4]
Caption: Biotinylated target molecule binding to a streptavidin tetramer.
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group allows for covalent conjugation to a molecule containing a terminal alkyne or a strained cyclooctyne. This reaction is highly specific and does not interfere with other functional groups typically found in biological systems, such as amines or carboxyls.[5]
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It requires a copper(I) catalyst to proceed efficiently at room temperature. It is ideal for labeling purified proteins, nucleic acids, or small molecules.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide without the need for a cytotoxic copper catalyst.[2][5] This makes SPAAC the preferred method for applications in living cells or whole organisms.
Caption: Workflow for labeling an alkyne-modified molecule.
Key Applications
The dual functionality of Biotin-PEG7-Azide enables its use in a wide array of sophisticated applications:
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Proteomics and Pull-Down Assays: Labeling alkyne-modified proteins for subsequent capture on streptavidin beads to identify binding partners or verify enzymatic activity.[2][4]
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Affinity Purification: Efficiently isolating and purifying target biomolecules from complex mixtures.[2][6]
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Immunoassays (ELISA): Immobilizing biotinylated antigens or antibodies onto streptavidin-coated plates for sensitive detection.[2][4]
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PROTAC Development: Serving as a versatile PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[5]
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Surface Functionalization: Attaching biotin to surfaces functionalized with alkyne groups for the development of biosensors and microarrays.[6]
Experimental Protocols
Scientific integrity demands protocols that are self-validating. The following methodologies are designed to be robust and include critical checkpoints.
General Handling and Storage
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Storage: Upon receipt, store the reagent at -20°C, protected from light and moisture.[3][4][7]
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Handling: Before use, allow the vial to equilibrate to room temperature for at least 20 minutes before opening. This prevents moisture from condensing on the cold solid.[2] PEG reagents can be hygroscopic; minimize exposure to air.[2]
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Stock Solutions: Prepare stock solutions in an anhydrous solvent such as DMSO or DMF. For example, dissolve 5 mg of Biotin-PEG7-Azide in 805 µL of DMSO to create a 10 mM stock solution. Store stock solutions in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol: Labeling an Alkyne-Modified Protein via CuAAC
This protocol describes the labeling of a 5 mg/mL solution of a purified protein containing a single alkyne-modified amino acid.
1. Reagent Preparation:
- Protein Solution: Prepare 100 µL of the alkyne-modified protein at 5 mg/mL in a phosphate-buffered saline (PBS), pH 7.4.
- Biotin-PEG7-Azide: Prepare a 10 mM stock solution in DMSO as described above.
- Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
- Sodium Ascorbate: Prepare a 250 mM stock solution in deionized water. Crucially, this solution must be made fresh immediately before use , as ascorbate oxidizes rapidly in solution.
- TBTA Ligand: Prepare a 10 mM stock in DMSO. TBTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
2. Labeling Reaction:
- To the 100 µL protein solution, add 2 µL of the 10 mM Biotin-PEG7-Azide stock (a 5-10 fold molar excess is a good starting point). Mix gently by pipetting.
- Add 2 µL of the 50 mM Copper(II) Sulfate solution.
- Add 2 µL of the 10 mM TBTA solution and mix.
- Initiate the reaction by adding 4 µL of the freshly prepared 250 mM Sodium Ascorbate. The final volume is ~110 µL.
- Incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Purification and Validation:
- Purification: Remove excess, unreacted biotin reagent and copper using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS. This step is critical to prevent interference in downstream applications.
- Validation: Confirm successful labeling using SDS-PAGE followed by a Western blot with a streptavidin-HRP conjugate. A band should appear at the molecular weight of the protein, confirming the presence of biotin. Mass spectrometry can also be used to confirm the mass shift corresponding to the addition of the Biotin-PEG7-Azide moiety.
Conclusion
Biotin-PEG7-Azide is a powerful and precisely engineered chemical tool that provides researchers with a reliable method for biotinylating a wide range of biomolecules and surfaces. Its discrete PEG linker enhances solubility and provides critical spatial control, while the azide handle opens the door to the highly efficient and specific world of click chemistry. By understanding the distinct roles of each of its components and following robust, validated protocols, scientists and drug developers can leverage this reagent to advance their research in areas from basic proteomics to the development of novel therapeutics like PROTACs. The continued application of such well-defined linkers will undoubtedly fuel future innovations in bioconjugation and molecular biology.
References
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Biotin-dPEG®₇-azide. Amerigo Scientific. [Link]
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